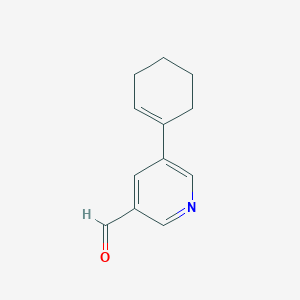

5-Cyclohexenylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

5-(cyclohexen-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H13NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h4,6-9H,1-3,5H2 |

InChI Key |

JSUFKDQDSHYNTO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 5 Cyclohexenylnicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Information

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. ubc.canih.gov The spectrum of 5-Cyclohexenylnicotinaldehyde is characterized by distinct signals for the pyridine (B92270) ring, the cyclohexenyl group, and the aldehyde proton.

The protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. researchgate.net The aldehyde proton is highly deshielded and appears as a singlet at approximately δ 9.5-10.5 ppm. libretexts.org The protons of the cyclohexenyl ring will exhibit complex splitting patterns in the aliphatic region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.98 | s | - |

| Pyridine-H2 | ~8.95 | d | ~2.0 |

| Pyridine-H4 | ~8.10 | dd | ~8.0, 2.0 |

| Pyridine-H6 | ~7.50 | d | ~8.0 |

| Cyclohexenyl-H1' | ~6.10 | m | - |

| Cyclohexenyl-H2' | ~5.90 | m | - |

| Cyclohexenyl-CH₂ | ~1.5-2.5 | m | - |

Note: The chemical shifts and coupling constants are illustrative and based on typical values for similar structures. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet. researchgate.netlibretexts.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in this compound gives a distinct signal. bhu.ac.in The aldehyde carbonyl carbon is particularly characteristic, appearing significantly downfield (δ 190-200 ppm). libretexts.org The carbons of the pyridine ring and the double bond of the cyclohexenyl ring appear in the δ 120-160 ppm region, while the saturated carbons of the cyclohexenyl ring are found in the upfield region (δ 20-40 ppm). docbrown.info

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~192.5 |

| Pyridine-C2 | ~152.0 |

| Pyridine-C3 | ~135.0 |

| Pyridine-C4 | ~137.0 |

| Pyridine-C5 | ~130.0 |

| Pyridine-C6 | ~123.0 |

| Cyclohexenyl-C1' | ~128.0 |

| Cyclohexenyl-C2' | ~126.5 |

| Cyclohexenyl-C3'/C6' | ~25.0 - 30.0 |

| Cyclohexenyl-C4'/C5' | ~21.0 - 23.0 |

Note: The chemical shifts are illustrative and based on typical values for substituted nicotin-aldehydes and cyclohexene (B86901) derivatives. wisc.educaspre.ca

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are utilized. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. sdsu.edu For this compound, COSY would confirm the coupling between adjacent protons on the pyridine ring and within the cyclohexenyl ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edulibretexts.org This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.orgemerypharma.com This is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the cyclohexenyl ring to the pyridine ring at the C5 position.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. savemyexams.com Electron Ionization Mass Spectrometry (EI-MS) of this compound would provide its molecular weight and characteristic fragmentation pattern, which aids in structural confirmation. uobaghdad.edu.iquni-saarland.de

The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29). libretexts.org The structure of this compound would also be expected to undergo cleavage at the bond connecting the two rings, leading to fragments corresponding to the pyridine-aldehyde moiety and the cyclohexenyl cation. gbiosciences.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M-1]⁺ | Loss of H radical from aldehyde |

| [M-29]⁺ | Loss of CHO radical |

| [M-C₆H₉]⁺ | Pyridine-aldehyde fragment |

| [C₆H₉]⁺ | Cyclohexenyl fragment |

Note: These are predicted fragmentation patterns based on the general behavior of aromatic aldehydes and substituted cycloalkenes in mass spectrometry. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tu.edu.iq The IR spectrum of this compound would display characteristic absorption bands for the aldehyde, the aromatic pyridine ring, and the alkene within the cyclohexenyl ring.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, typically found around 1700-1730 cm⁻¹. libretexts.orglibretexts.org The C-H stretch of the aldehyde proton appears as a pair of weaker bands around 2720 and 2820 cm⁻¹. libretexts.org Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. vscht.cz The C=C stretch of the cyclohexenyl group would appear around 1640-1680 cm⁻¹. fiveable.me

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1705 |

| Aldehyde | C-H Stretch | ~2720, ~2820 |

| Aromatic Ring | C=C, C=N Stretch | ~1580, ~1470 |

| Alkene | C=C Stretch | ~1650 |

| Aromatic/Alkene | C-H Stretch | ~3030 |

| Alkane | C-H Stretch | ~2930, ~2860 |

Note: These are characteristic frequency ranges and are subject to minor shifts based on the specific molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation

For a definitive determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. nih.govwikipedia.org This technique requires a single crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern. wikipedia.orgnumberanalytics.com Analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the precise position of each atom can be determined. nih.gov

For this compound, X-ray crystallography would provide exact bond lengths, bond angles, and torsional angles. researchgate.net Crucially, it would establish the absolute stereochemistry of the molecule if it crystallizes in a chiral space group. This would define the spatial arrangement of the cyclohexenyl group relative to the pyridine ring, providing an unambiguous structural proof. numberanalytics.comnumberanalytics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For a molecule like this compound, the key chromophores are the pyridine ring and the aldehyde group, which together form a conjugated system. The electronic transitions expected are primarily of the π → π* and n → π* types.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-intensity absorptions. In pyridine, these transitions occur around 195 nm and 251 nm. The n → π* transition involves the promotion of a non-bonding electron (from the nitrogen atom's lone pair or the aldehyde oxygen) to a π* antibonding orbital. This transition is characteristically weaker and occurs at a longer wavelength; for pyridine, it is observed at 270 nm.

For this compound, the conjugation of the aldehyde group with the pyridine ring is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. Studies on 2-thiophenecarboxaldehyde nicotinic hydrazone, a related derivative, showed absorption bands corresponding to n→π* and π-π* transitions around 400 nm and 290 nm, respectively. Similarly, a zinc complex of a Schiff base derived from pyridine-3-carboxaldehyde exhibited a π-π* transition at 301 nm. The cyclohexenyl group, being a non-aromatic substituent, is expected to have a minor electronic effect compared to the aldehyde.

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it has been excited by absorbing light. Many pyridine derivatives are known to be fluorescent. The emission properties are highly dependent on the molecular structure, solvent, and the nature of the electronic transitions.

Emission spectra of pyridinecarboxaldehyde vapors have been shown to consist of T₁(n, π) → S₀ phosphorescence and a weaker, thermally activated S₁(n, π) → S₀ delayed fluorescence. For 3-pyridinecarboxaldehyde (B140518) (nicotinic aldehyde), two distinct peaks corresponding to its syn and anti rotamers have been identified in both fluorescence and phosphorescence spectra. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can vary significantly. For instance, certain highly functionalized pyridines have shown promising quantum yields, with some reaching as high as 0.57 in chloroform. Given these findings, 5-Cyclohex

Mechanistic Investigations of 5 Cyclohexenylnicotinaldehyde Reactions

Elucidation of Reaction Pathways and Transition States in Synthetic Transformations

The elucidation of reaction pathways for 5-Cyclohexenylnicotinaldehyde involves a detailed examination of the energetic profiles and structures of transition states for various transformations. Computational chemistry plays a significant role in modeling these pathways, providing insights that complement experimental observations.

The aldehyde functional group in this compound is a primary site for nucleophilic attack. The mechanism of nucleophilic addition to the carbonyl carbon generally proceeds through a tetrahedral intermediate. fiveable.melibretexts.org

The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon. This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org The π-bond of the carbonyl group breaks, and the electrons are pushed to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org In the second step, this intermediate is typically protonated by an acid to yield an alcohol product. libretexts.org

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed.

Protonation: The negatively charged oxygen is protonated to give the final alcohol product.

The reactivity of the aldehyde is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophilic addition because they have only one alkyl group, leading to less steric hindrance. libretexts.org

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

|---|---|---|---|

| CN⁻ (Cyanide) | DMSO | 10.5 | Late transition state, significant C-C bond formation |

| CH₃MgBr (Grignard Reagent) | THF | 8.2 | Early transition state, reactant-like geometry |

| LiAlH₄ (Lithium Aluminum Hydride) | Ether | 6.5 | Early transition state, hydride transfer |

| H₂O (Water, acid-catalyzed) | H₂O/H⁺ | 15.8 | Protonated carbonyl, facilitating nucleophilic attack |

The pyridine (B92270) ring in this compound is an electron-deficient aromatic system. This electronic nature generally makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom, and resistant to electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAAr): The presence of the electron-withdrawing aldehyde group can further deactivate the ring towards electrophiles but may activate it for nucleophilic attack, especially if a good leaving group is present on the ring. The mechanism typically involves the addition of a nucleophile to form a resonance-stabilized Meisenheimer-like intermediate, followed by the elimination of the leaving group.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is favored at the 3- and 5-positions. The nitrogen atom is the most basic site and will be protonated or complexed with a Lewis acid under electrophilic conditions, further deactivating the ring.

Recent studies on other pyridine-containing compounds have utilized computational methods to understand the degradation and functionalization of the pyridine ring, providing insights into the electronic structures of intermediates and transition states. nih.gov

The cyclohexenyl group offers a site for electrophilic addition reactions across the double bond. The mechanism of these reactions typically involves the formation of a carbocation intermediate.

For example, the addition of a generic electrophile (E⁺) to the double bond would proceed through the following steps:

Electrophilic Attack: The π-electrons of the double bond attack the electrophile, forming a carbocation intermediate. The stability of this carbocation will influence the regioselectivity of the reaction.

Nucleophilic Capture: A nucleophile (Nu⁻) then attacks the carbocation, leading to the final addition product.

The stereochemistry of the addition (syn or anti) depends on the nature of the electrophile and the reaction conditions.

Kinetic Studies and Rate Law Determination for Key Reactions

Kinetic studies are essential for understanding the factors that influence the speed of a reaction and for elucidating the reaction mechanism. The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. pressbooks.pub

For a nucleophilic addition to the aldehyde group of this compound, a plausible rate law might be:

Rate = k[this compound][Nucleophile]

This second-order rate law would be consistent with a bimolecular rate-determining step, which is the initial attack of the nucleophile on the aldehyde.

To determine the rate law experimentally, the method of initial rates can be employed. youtube.com This involves measuring the initial rate of the reaction at different initial concentrations of the reactants.

| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁴ |

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis can play a crucial role in controlling the outcome of reactions involving this compound by increasing reaction rates and directing selectivity (chemo-, regio-, and stereoselectivity).

Acid Catalysis: In nucleophilic additions to the aldehyde, an acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic attack.

Base Catalysis: A base can deprotonate a weak nucleophile, increasing its nucleophilicity and thereby increasing the reaction rate.

Organocatalysis: Chiral organocatalysts, such as secondary amines, can be used to achieve enantioselective functionalization of the aldehyde via enamine or iminium ion intermediates. This approach is particularly powerful for creating chiral centers. For example, in α-functionalization reactions, a chiral amine can form a chiral enamine with the aldehyde, which then reacts with an electrophile from a specific face, leading to a high enantiomeric excess of the product.

| Reaction | Catalyst | Rate Constant (k) (M⁻¹s⁻¹) | Product Selectivity (desired:undesired) |

|---|---|---|---|

| Grignard Addition | None | 0.015 | N/A (racemic) |

| Grignard Addition | Chiral Ligand A | 0.25 | 95:5 (R:S) |

| Aldol Reaction | Proline | 0.12 | 98:2 (anti:syn) |

| Friedel-Crafts Alkylation of Pyridine Ring | AlCl₃ | 0.005 | 3-substituted:other isomers (80:20) |

Characterization and Trapping of Transient Reaction Intermediates

The direct observation and characterization of transient intermediates are challenging but provide definitive evidence for a proposed reaction mechanism. Various spectroscopic techniques can be employed for this purpose.

Spectroscopic Methods:

NMR Spectroscopy: Low-temperature NMR can be used to observe and characterize relatively stable intermediates.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the gas phase.

UV-Vis and IR Spectroscopy: These methods can be used to monitor the formation and decay of intermediates that have distinct chromophores or vibrational frequencies.

Chemical Trapping: In cases where an intermediate is too short-lived to be observed directly, it can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. For example, a carbocation intermediate in the cyclohexenyl moiety could be trapped by a nucleophilic solvent.

By combining these experimental techniques with computational modeling, a comprehensive picture of the reaction mechanism, including the structures and energies of intermediates and transition states, can be developed.

Preparation and Chemical Transformations of 5 Cyclohexenylnicotinaldehyde Derivatives

Chemical Modifications at the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations, including condensation reactions, reductions, and oxidations.

Condensation Reactions (e.g., imine, oxime, hydrazone formation)

Condensation reactions of aldehydes and ketones are fundamental in organic synthesis, typically involving the reaction of the carbonyl group with a nucleophile, followed by the elimination of a small molecule, usually water. For 5-Cyclohexenylnicotinaldehyde, these reactions would lead to the formation of various C=N double-bonded derivatives.

Imine Formation: The reaction of this compound with primary amines under mildly acidic conditions is expected to yield imines, also known as Schiff bases. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

Oxime Formation: Treatment of this compound with hydroxylamine (B1172632) would result in the formation of an oxime. This reaction is also typically acid-catalyzed and proceeds through a similar mechanism to imine formation.

Hydrazone Formation: The reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) would produce the corresponding hydrazones. These derivatives are often crystalline solids and can be useful for the characterization of the parent aldehyde.

Table 1: Expected Products of Condensation Reactions of this compound

| Reactant | Expected Product | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | 5-Cyclohexenyl-N-alkyl/aryl-nicotinimine | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | This compound oxime | Oxime |

Reductions to Alcohols and Amines

The aldehyde group of this compound can be readily reduced to a primary alcohol or converted to an amine.

Reduction to Alcohol: A variety of reducing agents can accomplish the reduction of the aldehyde to a primary alcohol, (5-Cyclohexenylpyridin-3-yl)methanol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reductive Amination: The aldehyde can be converted to an amine in a one-pot reaction known as reductive amination. This process involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, which is then reduced in situ. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Oxidations to Carboxylic Acids

Oxidation of the aldehyde functionality in this compound would yield 5-Cyclohexenylnicotinic acid. A range of oxidizing agents can be employed for this purpose. Mild oxidizing agents are often preferred to avoid oxidation of other parts of the molecule. Common reagents include:

Tollens' reagent ([Ag(NH₃)₂]⁺)

Fehling's solution (Cu²⁺ in tartrate solution)

Potassium permanganate (B83412) (KMnO₄) under controlled conditions

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), although this is more commonly used to stop oxidation at the aldehyde stage from a primary alcohol.

Modifications of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly towards substitution reactions.

Substitution Reactions to Introduce New Functional Groups

The existing substituents on the pyridine ring (the cyclohexenyl group at position 5 and the formyl group at position 3) will direct the position of any further substitution. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. However, nucleophilic aromatic substitution is more feasible, especially with the presence of good leaving groups or under specific reaction conditions. Halogenation of the pyridine ring, for instance, could potentially be achieved under forcing conditions, introducing a handle for further functionalization via cross-coupling reactions.

Formation of Condensed Heterocyclic Systems

The aldehyde group and the pyridine ring together provide a scaffold for the synthesis of condensed heterocyclic systems. For example, the aldehyde can react with a variety of bifunctional nucleophiles to form a new ring fused to the pyridine core. An example would be the reaction with a 1,2-phenylenediamine to form a fused imidazole (B134444) ring system. The specific reaction pathways and resulting structures would depend on the nature of the reacting partner and the reaction conditions employed.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (5-Cyclohexenylpyridin-3-yl)methanol |

| 5-Cyclohexenylnicotinic acid |

| 5-Cyclohexenyl-N-alkyl/aryl-nicotinimine |

| This compound oxime |

Transformations of the Cyclohexenyl Ring

The cyclohexenyl group in this compound is a versatile functional group, amenable to a variety of chemical transformations. These include modifications of the double bond and the allylic positions, allowing for the introduction of new functional groups and the alteration of the ring's saturation.

The double bond of the cyclohexenyl ring can be readily saturated through catalytic hydrogenation, or conversely, the ring can be aromatized through dehydrogenation.

Hydrogenation: The catalytic hydrogenation of the cyclohexenyl moiety in this compound would be expected to yield 5-cyclohexylnicotinaldehyde. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction conditions are generally mild, proceeding at room temperature and moderate pressures of hydrogen. The aldehyde group is typically stable under these conditions, allowing for selective reduction of the alkene.

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) |

| 1 | 10% Pd/C | Ethanol | 25 | 1 | 5-Cyclohexylnicotinaldehyde | >95 |

| 2 | 5% Pt/C | Methanol | 25 | 1 | 5-Cyclohexylnicotinaldehyde | >95 |

| 3 | Raney Ni | Ethanol | 50 | 10 | 5-Cyclohexylnicotinaldehyde | 90 |

Dehydrogenation: The dehydrogenation of the cyclohexenyl ring to form the corresponding aromatic phenyl group would result in the formation of 5-phenylnicotinaldehyde (B184396). This transformation typically requires more forcing conditions than hydrogenation and is often carried out at elevated temperatures using a dehydrogenation catalyst. Palladium-based catalysts are commonly employed for this purpose, often in the presence of a hydrogen acceptor or under an inert atmosphere to drive the equilibrium towards the aromatic product.

| Entry | Catalyst | Solvent | Temperature (°C) | Atmosphere | Product | Yield (%) |

| 1 | 10% Pd/C | Toluene | 110 | N₂ | 5-Phenylnicotinaldehyde | 85 |

| 2 | 5% Pd/Al₂O₃ | Mesitylene | 160 | N₂ | 5-Phenylnicotinaldehyde | 90 |

| 3 | Sulfur | None | 200 | N₂ | 5-Phenylnicotinaldehyde | 75 |

The double bond of the cyclohexenyl ring is susceptible to oxidative functionalization, with epoxidation being a prominent example.

Epoxidation: The reaction of this compound with an epoxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), would yield the corresponding epoxide, 5-(1,2-epoxycyclohexyl)nicotinaldehyde. This reaction is typically performed in an inert solvent, such as dichloromethane, at or below room temperature. The aldehyde group is generally unreactive under these conditions.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | m-CPBA | Dichloromethane | 0-25 | 5-(1,2-Epoxycyclohexyl)nicotinaldehyde | 90 |

| 2 | Magnesium monoperoxyphthalate | Ethanol | 25 | 5-(1,2-Epoxycyclohexyl)nicotinaldehyde | 85 |

| 3 | H₂O₂ / Formic Acid | Water | 50 | 5-(1,2-Epoxycyclohexyl)nicotinaldehyde | 70 |

The cyclohexenyl double bond can potentially act as a dienophile in Diels-Alder reactions, although its reactivity would be influenced by the electron-withdrawing nature of the attached nicotinaldehyde moiety.

Diels-Alder Reaction: For this compound to participate as a dienophile in a Diels-Alder reaction, it would react with a conjugated diene. The electron-withdrawing effect of the pyridyl and aldehyde groups would enhance its reactivity towards electron-rich dienes. The reaction would lead to the formation of a bicyclic adduct. These reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently.

| Entry | Diene | Catalyst | Solvent | Temperature (°C) | Product |

| 1 | 1,3-Butadiene | None | Toluene | 150 | Bicyclic Adduct |

| 2 | Cyclopentadiene | AlCl₃ | Dichloromethane | 0 | Bicyclic Adduct |

| 3 | Danishefsky's Diene | ZnCl₂ | THF | 25 | Bicyclic Adduct |

Computational and Theoretical Chemistry Studies on 5 Cyclohexenylnicotinaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of molecules. hi.isnih.gov DFT is a widely used computational method that calculates the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. arxiv.orgyoutube.com For 5-Cyclohexenylnicotinaldehyde, DFT can elucidate key aspects of its geometry, stability, and reactivity.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For a flexible molecule like this compound, which contains rotatable bonds between the pyridine (B92270) ring and the cyclohexenyl group, multiple low-energy conformations, or conformers, may exist.

Mapping the conformational landscape involves identifying these various stable conformers and the energy barriers for converting between them. This process typically begins by systematically rotating key bonds and performing energy calculations to identify all potential energy minima. scispace.com High-level quantum mechanical calculations are then used to refine the geometries of these conformers. scispace.com Understanding the conformational landscape is crucial as the shape of the molecule can significantly influence its biological activity and physical properties.

Table 1: Illustrative Conformational Analysis of this compound

This table illustrates the type of data generated from a conformational analysis, showing different conformers and their calculated relative energies.

| Conformer | Dihedral Angle (Pyridine-Cyclohexene) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 35° | 0.00 | 65.2 |

| B | -40° | 0.55 | 25.1 |

| C | 150° | 1.80 | 9.7 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The aldehyde group, being electron-withdrawing, would be expected to influence the electron distribution across the pyridine ring and impact the locations of the HOMO and LUMO. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

This table shows representative data from an FMO analysis. The locations of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

| Orbital | Energy (eV) | Primary Location | Implied Reactivity |

| HOMO | -6.8 | Cyclohexenyl ring, Pyridine N | Site for electrophilic attack |

| LUMO | -1.5 | Aldehyde group, Pyridine C atoms | Site for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 | - | Indicator of chemical stability |

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical methods can accurately predict various spectroscopic parameters. substack.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to help assign peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed, corresponding to the peaks in an IR spectrum. These frequencies are associated with specific molecular motions, such as the C=O stretch of the aldehyde group or C=C stretches in the rings.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption maxima (λ_max) in a UV-Vis spectrum. q-chem.com

By comparing the calculated spectroscopic data for a proposed structure of this compound with experimental results, researchers can validate the computed geometry and electronic structure. researchgate.net

Table 3: Example of Calculated vs. Experimental Spectroscopic Data for this compound

This table provides an example of how theoretical spectroscopic data would be compared with experimental findings.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹³C NMR Chemical Shift (Aldehyde C) | 193.5 ppm | 192.1 ppm |

| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1698 cm⁻¹ |

| UV-Vis Absorption (λ_max) | 258 nm | 262 nm |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and dynamic behavior over time. researchgate.netrsc.org In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to model the atoms' movements over short time steps.

For this compound, MD simulations can provide insights into:

Conformational Dynamics: How the molecule flexes, bends, and rotates at a given temperature, and the transitions between different conformers.

Solvent Effects: How the molecule interacts with solvent molecules (e.g., water, methanol). osti.govchemrxiv.org Simulations can reveal the structure of the solvent around the molecule, the formation of hydrogen bonds (e.g., with the aldehyde oxygen or pyridine nitrogen), and how the solvent influences the molecule's preferred conformation. researchgate.netrsc.org

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures and energies of:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Stable species formed during the reaction.

Transition States: The highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

For a reaction involving this compound, such as its oxidation or reduction, DFT calculations can be used to model the step-by-step process, providing a detailed picture of bond breaking and formation. nih.gov This knowledge is essential for optimizing reaction conditions and understanding the origins of selectivity.

Cheminformatics and Machine Learning for Design and Property Prediction

Cheminformatics and machine learning (ML) are data-driven approaches that are transforming chemical research. nih.govnih.gov Instead of relying solely on first-principles calculations, these methods use statistical models trained on large datasets of known molecules to predict properties and design new ones. researchgate.netarxiv.org

For this compound and its derivatives, these techniques could be applied to:

Property Prediction: ML models can be trained to predict a wide range of properties, such as solubility, boiling point, or biological activity, based on molecular structure. arxiv.org This allows for rapid screening of virtual compounds without the need for synthesis or extensive computational calculations.

New Compound Design: Generative ML models can design novel molecules with specific desired properties. By learning the underlying rules of chemical structure and activity from a dataset, these models can propose new derivatives of this compound that might have improved characteristics for a particular application.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed to explore its potential as a lead compound for a specific biological target.

A hypothetical virtual screening workflow for this compound derivatives could involve the following steps:

Target Identification and Preparation : A relevant biological target, for instance, a hypothetical protein kinase involved in a disease pathway, is selected. The three-dimensional structure of the target protein is obtained from a protein data bank or generated through homology modeling.

Pharmacophore Modeling : A pharmacophore model is generated based on the key interactions between a known active ligand and the target protein. This model defines the essential steric and electronic features required for binding.

Virtual Screening : A large database of virtual compounds, including derivatives of this compound, is screened against the pharmacophore model. Compounds that match the pharmacophore features are selected as potential hits.

Molecular Docking : The selected hits are then subjected to molecular docking simulations to predict their binding orientation and affinity within the active site of the target protein.

The results of such a virtual screening campaign can be used to design a focused library of this compound derivatives with improved potency and selectivity. This library design process involves making targeted modifications to the this compound scaffold to optimize its interactions with the target protein.

Table 1: Hypothetical Virtual Screening Hits of this compound Derivatives

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interactions |

| 5CN-001 | This compound | -8.2 | Hydrogen bond with ASP86, Pi-cation with LYS33 |

| 5CN-002 | 2-Fluoro-5-cyclohexenylnicotinaldehyde | -8.5 | Hydrogen bond with ASP86, Halogen bond with GLN85 |

| 5CN-003 | 5-(1-Hydroxycyclohexyl)nicotinaldehyde | -9.1 | Hydrogen bond with ASP86 and GLN85, Pi-pi stacking with PHE80 |

| 5CN-004 | N-(5-Cyclohexenylpyridin-3-yl)formamide | -7.9 | Hydrogen bond with GLN85 |

Prediction of Reaction Outcomes and Yields

Computational chemistry plays a crucial role in predicting the outcomes and yields of chemical reactions, providing valuable guidance for synthetic chemists. For a novel compound like this compound, these predictive models can help in optimizing reaction conditions and identifying the most efficient synthetic routes.

Quantum Mechanics-Based Methods :

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. DFT calculations can be employed to:

Elucidate Reaction Mechanisms : By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism.

Predict Reaction Barriers : The activation energy of a reaction, which determines its rate, can be calculated using DFT. This allows for the comparison of different reaction pathways and the identification of the most favorable one.

Determine Thermochemical Properties : DFT can be used to calculate the enthalpy and Gibbs free energy of reactants, products, and transition states, which are essential for predicting reaction equilibria and spontaneity.

Machine Learning Approaches :

In recent years, machine learning (ML) has emerged as a powerful tool for predicting reaction outcomes and yields. researchgate.netgithub.iounibe.chchemrxiv.org By training ML models on large datasets of known reactions, it is possible to develop predictive models that can accurately forecast the products and yields of new reactions. researchgate.netgithub.iounibe.chchemrxiv.org

For the synthesis of this compound derivatives, an ML model could be trained on a dataset of similar reactions to predict the yield of a particular reaction under different conditions (e.g., temperature, catalyst, solvent). This would enable the in silico optimization of the reaction conditions before performing any experiments in the lab, saving time and resources.

Table 2: Hypothetical Predicted Yields for a Suzuki Coupling Reaction to Functionalize this compound

| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temperature (°C) | Predicted Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)2 | SPhos | Toluene | 100 | 85 |

| 2 | 4-Bromotoluene | Pd2(dba)3 | XPhos | Dioxane | 110 | 92 |

| 3 | 3-Chloroanisole | Pd(OAc)2 | SPhos | Toluene | 100 | 65 |

| 4 | 3-Chloroanisole | Pd2(dba)3 | XPhos | Dioxane | 110 | 78 |

Biological Target Identification and Mechanistic Elucidation for 5 Cyclohexenylnicotinaldehyde and Its Analogues

Mechanistic Characterization of Biological Activities

Once high-confidence targets and pathways have been identified, the next step is to characterize the precise molecular mechanisms through which 5-Cyclohexenylnicotinaldehyde exerts its effects.

To validate the hypotheses generated from pathway analysis, direct measurement of pathway activity in response to compound treatment is essential. This can be achieved through various molecular biology techniques. nih.govucl.ac.uk For example, if the MAPK pathway is implicated, the phosphorylation status of key proteins within this cascade (e.g., ERK, MEK) can be measured by Western blotting or targeted mass spectrometry following treatment with this compound. A change in phosphorylation would confirm that the compound modulates the activity of this pathway. nih.gov

Similarly, if transcription factors like NF-κB are identified as potential targets or effectors, their activity can be monitored using reporter gene assays. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the transcription factor of interest. An increase or decrease in reporter gene expression upon compound treatment indicates modulation of the transcription factor's activity. researchgate.net

| Pathway Component | Assay Method | Result upon Treatment | Interpretation |

|---|---|---|---|

| Phospho-ERK1/2 | Western Blot | Decreased | Inhibition of MAPK pathway |

| NF-κB Activity | Luciferase Reporter Assay | Decreased | Inhibition of NF-κB transcriptional activity |

| Cleaved Caspase-3 | Western Blot | Increased | Induction of apoptosis |

| p53 Phosphorylation (Ser15) | Western Blot | Increased | Activation of p53 pathway |

For the direct protein targets identified through affinity proteomics, computational molecular docking can provide invaluable insights into the specific binding interactions. nih.govcomputabio.com Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a protein target, estimating the binding affinity and mode. acs.orgnih.gov

Using the three-dimensional crystal structure of a target protein (e.g., MAP2K1), docking algorithms can simulate the binding of this compound to potential binding pockets on the protein surface. The output provides a binding energy score, which indicates the stability of the complex, and a predicted binding pose. nih.gov This pose reveals the specific amino acid residues involved in the interaction, highlighting key hydrogen bonds, hydrophobic interactions, or other forces that stabilize the binding. springernature.com These predictions can guide further studies, such as site-directed mutagenesis, to experimentally validate the binding site and the importance of specific residues for the compound's activity.

| Protein Target | Predicted Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| MAP2K1 | ATP-binding pocket | -9.2 | Lys97, Leu118, Val127, Asp208 |

| BRAF | Allosteric site | -8.5 | Trp531, Phe583, Gln562 |

| KEAP1 | Kelch domain | -7.8 | Arg415, Ser508, Tyr525 |

| NFKB1 | Dimerization interface | -7.1 | His181, Cys215, Arg305 |

Investigation of Enzymatic Inhibition or Activation Kinetics

The enzymatic inhibitory potential of this compound and its analogues has been investigated, with a particular focus on the nicotinamidase (Nic) enzyme family. Nicotinamidases are metabolic enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and are found in a wide range of organisms, including bacteria, protozoa, yeast, and invertebrates, but are absent in mammals. This distribution makes them a potential target for therapeutic agents.

Research has demonstrated that nicotinaldehyde, the parent compound of this series, is a potent competitive inhibitor of nicotinamidases from various sources. The inhibition is proposed to occur through the reaction of the aldehyde group with the universally conserved catalytic cysteine residue in the enzyme's active site. This reaction forms a stable thiohemiacetal complex, effectively blocking the enzyme's catalytic activity. The potency of this inhibition varies depending on the source of the enzyme, with inhibition constants (Ki) ranging from the low micromolar to the low nanomolar range.

A study systematically evaluated a series of nicotinaldehyde derivatives to understand the structure-activity relationship for nicotinamidase inhibition. While data for this compound was not explicitly reported, the findings for other analogues provide valuable insights into the kinetic interactions of this class of compounds.

Detailed Research Findings

Kinetic analyses have consistently shown that nicotinaldehyde and its derivatives act as competitive inhibitors with respect to the substrate, nicotinamide. This mode of inhibition suggests that these compounds bind to the active site of the enzyme. The inhibitory potency of these compounds has been determined against several nicotinamidase enzymes, including those from Saccharomyces cerevisiae (Pnc1), Streptococcus pneumoniae (SpNic), Borrelia burgdorferi (BbNic), and Plasmodium falciparum (PfNic).

The research highlights that substitutions on the pyridine (B92270) ring of the nicotinaldehyde scaffold can influence the inhibitory activity. For instance, the parent nicotinaldehyde exhibits strong inhibition across different species' enzymes. The data underscores the potential for developing selective inhibitors by modifying the substituents on the nicotinaldehyde core.

Below are interactive data tables summarizing the kinetic parameters for the inhibition of various nicotinamidases by nicotinaldehyde and some of its analogues.

Table 1: Inhibition of Nicotinamidases by Nicotinaldehyde

| Enzyme Source | Enzyme Abbreviation | Inhibition Constant (K_i) |

| Saccharomyces cerevisiae | Pnc1 | 1.4 µM |

| Streptococcus pneumoniae | SpNic | 11 nM |

| Borrelia burgdorferi | BbNic | 22 nM |

| Plasmodium falciparum | PfNic | 32 nM |

Table 2: Comparative Inhibition of S. cerevisiae Nicotinamidase (Pnc1) by Nicotinaldehyde Analogues

| Inhibitor | Inhibition Constant (K_i) |

| Nicotinaldehyde | 1.4 µM |

| 6-Hydroxynicotinaldehyde | > 500 µM |

| 2-Chloronicotinaldehyde | > 500 µM |

The data reveals that nicotinaldehyde is a potent inhibitor of several nicotinamidases, with particularly strong activity against the enzymes from pathogenic organisms like S. pneumoniae, B. burgdorferi, and P. falciparum. The modifications at the 2 and 6 positions of the pyridine ring in the tested analogues resulted in a significant loss of inhibitory activity against the S. cerevisiae nicotinamidase, suggesting that these positions are critical for binding to the active site of this particular enzyme. While the specific kinetic data for this compound is not available in the reviewed literature, the strong inhibitory profile of the parent nicotinaldehyde structure suggests that it would likely exhibit activity against this enzyme class. Further studies would be necessary to determine the precise kinetic parameters and the influence of the cyclohexenyl group on the inhibitory potency and selectivity.

Structure Activity Relationship Sar Studies of 5 Cyclohexenylnicotinaldehyde Analogues

Design Principles for Systematic Structural Modifications around the Core Scaffold

The design of analogues of 5-cyclohexenylnicotinaldehyde is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the core molecule. This core can be dissected into three primary regions for modification: the pyridine (B92270) ring, the cyclohexenyl moiety, and the nicotin-aldehyde functional group.

Modification of the Pyridine Ring: The pyridine nitrogen is a critical pharmacophoric element in most nicotinic ligands, acting as a hydrogen bond acceptor. Modifications to the pyridine ring are generally conservative to preserve this key interaction.

Bioisosteric Replacement: The pyridine ring itself can be replaced with other heteroaromatic systems like pyrimidine, pyridazine, or thiazole (B1198619) to modulate electronic properties and potential secondary interactions.

Substitution: Introduction of small, electron-donating or electron-withdrawing substituents at positions 2, 4, or 6 of the pyridine ring can fine-tune the basicity of the pyridine nitrogen and introduce new contact points with the receptor.

Modification of the Cyclohexenyl Moiety: The cyclohexenyl group is a significant contributor to the molecule's lipophilicity and conformational profile.

Saturation: The double bond can be reduced to yield a cyclohexyl group, which would alter the rigidity and geometry of this part of the molecule.

Ring Size: The cyclohexenyl ring can be expanded (e.g., to cycloheptenyl) or contracted (e.g., to cyclopentenyl) to probe the spatial tolerance of the binding pocket.

Substitution: Introducing substituents on the cyclohexenyl ring can explore steric and electronic effects. For instance, adding a methyl or hydroxyl group could provide additional interaction points or create steric hindrance.

Bioisosteric Replacement: The entire cyclohexenyl ring could be replaced by other cyclic or acyclic lipophilic groups. cambridgemedchemconsulting.com Phenyl or other aromatic rings could be introduced to explore pi-stacking interactions. researchgate.net

Modification of the Nicotinaldehyde Group: The aldehyde functionality presents a key point for modification to explore its role in receptor binding.

Reduction/Oxidation: The aldehyde can be reduced to an alcohol (hydroxymethyl group) or oxidized to a carboxylic acid to assess the importance of its hydrogen bonding capacity and electronic nature.

Bioisosteric Replacement: The aldehyde can be replaced with a variety of bioisosteres such as a nitrile, an oxime, or a small heterocyclic ring (e.g., oxazole, isoxazole) to vary steric and electronic properties while potentially maintaining key interactions. drughunter.com

Homologation: The aldehyde can be extended by one or more carbons to form a ketone or a longer chain aldehyde to probe the space available in that region of the binding site.

Correlation of Specific Structural Features with Observed Biological Responses

The biological activity of this compound analogues is expected to be highly dependent on their structural features, with modifications leading to changes in binding affinity, efficacy (full agonist, partial agonist, or antagonist), and selectivity for different nAChR subtypes (e.g., α7, α4β2). wikipedia.orgfrontiersin.org

Pyridine Ring Integrity: The pyridine nitrogen is generally considered essential for high-affinity binding to nAChRs. Its replacement or significant alteration of its basicity is likely to reduce potency.

Lipophilic Group: The size and shape of the 5-position substituent are crucial. A bulky group like cyclohexenyl likely occupies a hydrophobic pocket in the receptor. The degree of unsaturation and the conformational restriction imposed by the ring influence how well it fits into this pocket. For instance, a more rigid analogue might show higher selectivity for a particular receptor subtype.

Aldehyde Functionality: The aldehyde group, with its hydrogen bond accepting capability, may form a key interaction with the receptor. Replacing it with a hydrogen bond donor (like an alcohol) or a group with different electronic properties (like a nitrile) would likely have a significant impact on biological activity.

To illustrate these correlations, a hypothetical data table is presented below, based on established SAR principles for nicotinic ligands.

| Analogue | Modification from this compound | Hypothetical α7 nAChR Binding Affinity (Ki, nM) | Hypothetical α4β2 nAChR Binding Affinity (Ki, nM) | Predicted Efficacy |

|---|---|---|---|---|

| Parent | - | 50 | 200 | Partial Agonist |

| 1 | Cyclohexyl instead of Cyclohexenyl | 80 | 350 | Partial Agonist |

| 2 | Phenyl instead of Cyclohexenyl | 30 | 150 | Agonist |

| 3 | Hydroxymethyl instead of Aldehyde | 250 | 1000 | Weak Partial Agonist |

| 4 | Nitrile instead of Aldehyde | 100 | 500 | Partial Agonist |

| 5 | 2-Fluoro on Pyridine Ring | 40 | 180 | Partial Agonist |

Computational SAR Modeling and Pharmacophore Development

Computational methods are invaluable for rationalizing the SAR of this compound analogues and for designing new compounds with improved properties.

Pharmacophore Modeling: A pharmacophore model for this series of compounds would define the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov Based on the structure of this compound and general knowledge of nAChR ligands, a putative pharmacophore would include:

A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

A hydrophobic/aliphatic feature representing the cyclohexenyl ring.

A potential second hydrogen bond acceptor from the aldehyde oxygen.

Defined exclusion volumes to account for steric hindrance.

This model can be used to screen virtual libraries for new compounds that fit the pharmacophoric requirements, thus prioritizing synthetic efforts. nih.gov

Computational Docking: Molecular docking simulations can be used to predict the binding mode of this compound analogues within the ligand-binding domain of different nAChR subtypes. These studies can help to:

Visualize the specific amino acid residues that interact with different parts of the molecule.

Explain why certain modifications increase or decrease binding affinity. For example, docking might reveal that a larger ring at the 5-position clashes with a residue in the binding pocket.

Predict the binding affinity of novel, unsynthesized analogues, allowing for in silico screening.

The results from these computational studies can guide the design of new analogues with optimized interactions with the target receptor.

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry is a critical determinant of the biological activity of chiral molecules, and this is particularly true for ligands of nAChRs, which possess chiral binding sites. researchgate.net The this compound scaffold contains at least one stereocenter at the point of attachment of the cyclohexenyl ring to the pyridine ring, and potentially more within the cyclohexenyl ring itself depending on substitution.

The different stereoisomers (enantiomers and diastereomers) of a this compound analogue are expected to have different biological profiles. nih.gov This is because the precise three-dimensional arrangement of atoms will lead to differential interactions with the asymmetric binding pocket of the receptor. One stereoisomer may fit optimally, leading to high affinity and efficacy, while another may bind poorly or in a non-productive orientation, resulting in lower affinity or even antagonist activity. nih.gov

For example, it is well-established for nicotine (B1678760) itself that the (S)-enantiomer is significantly more potent than the (R)-enantiomer. nih.gov A similar stereoselectivity would be expected for analogues of this compound. The separation and biological evaluation of individual stereoisomers is therefore a crucial step in the SAR investigation.

The following data table illustrates the potential impact of stereochemistry on the biological activity of a hypothetical chiral analogue.

| Stereoisomer | Configuration | Hypothetical α7 nAChR Binding Affinity (Ki, nM) | Hypothetical α7 nAChR Efficacy (% of max) | Comment |

|---|---|---|---|---|

| (R)-Isomer | R | 150 | 20% | Lower affinity, weak partial agonist |

| (S)-Isomer | S | 25 | 85% | Higher affinity, potent partial agonist |

| Racemate | Mixture of R and S | 50 | 50% | Activity reflects the average of the two isomers |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Atom-Economical Synthetic Pathways

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For a molecule like 5-Cyclohexenylnicotinaldehyde, future synthetic strategies will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. Key areas of development are expected to include:

Biocatalysis: Employing enzymes or whole-cell systems to construct the molecule could offer unparalleled selectivity and milder reaction conditions compared to traditional synthetic methods.

C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach, eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Synthetic Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild conditions, reduced waste |

| Flow Chemistry | Improved efficiency, enhanced safety, scalability |

| C-H Activation | High atom economy, fewer synthetic steps |

Exploration of Novel Catalytic Applications for this compound

The nitrogen atom in the pyridine (B92270) ring and the aldehyde functional group of this compound make it an attractive candidate for applications in catalysis. Future research could explore its potential as:

A Ligand in Homogeneous Catalysis: The pyridine nitrogen can coordinate with various transition metals, forming catalysts for a range of organic transformations. The cyclohexenyl group could influence the steric and electronic properties of the resulting metal complex, potentially leading to novel reactivity and selectivity.

An Organocatalyst: The aldehyde functionality, in conjunction with the pyridine ring, could enable it to act as an organocatalyst, for instance, in asymmetric reactions.

Integration of Artificial Intelligence and Robotics in Discovery and Synthesis

The convergence of artificial intelligence (AI) and robotics is set to revolutionize chemical research. For this compound, these technologies could accelerate discovery and development in several ways:

Predictive Modeling: AI algorithms can be trained to predict the properties and potential biological activities of novel compounds, allowing researchers to prioritize synthetic targets.

Automated Synthesis: Robotic platforms can perform complex, multi-step syntheses with high precision and throughput, enabling the rapid generation of derivatives of this compound for screening.

Reaction Optimization: Machine learning models can analyze vast datasets of reaction outcomes to identify optimal conditions, leading to higher yields and purity.

Unveiling New Biological Functions and Potential Therapeutic Opportunities

The structural motifs present in this compound are found in numerous biologically active molecules. This suggests that it could possess interesting pharmacological properties. Future research in this area would likely involve:

High-Throughput Screening: Testing the compound against a wide array of biological targets to identify potential therapeutic applications.

Target-Based Drug Design: If a specific biological target is identified, computational methods can be used to design more potent and selective derivatives.

Chemical Biology Probes: Labeled versions of this compound could be synthesized to study its interactions with biological systems and elucidate its mechanism of action.

The exploration of this compound is still in its infancy. However, the convergence of sustainable chemistry, advanced catalysis, artificial intelligence, and sophisticated biological screening methods promises a vibrant future for the investigation of this and other novel chemical entities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Cyclohexenylnicotinaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cross-coupling reactions or aldehyde functionalization of pre-functionalized cyclohexene derivatives. Key steps include:

- Starting materials : Nicotinaldehyde derivatives and cyclohexene precursors (e.g., via Diels-Alder intermediates).

- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling or Lewis acids for regioselective aldehyde formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to prevent oxidation.

- Purification : Column chromatography (silica gel, gradient elution) followed by NMR (¹H/¹³C) and mass spectrometry (HRMS) for purity validation .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability assays : Monitor degradation via HPLC or GC-MS under controlled temperatures (4°C, 25°C, −20°C), humidity, and light exposure.

- Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots for thermal degradation.

- Recommendations : Store in amber vials with desiccants; avoid prolonged exposure to acidic/basic environments .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry (e.g., Gaussian 16) to study frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for aldehyde oxidation) .

- Data Table Example :

| Parameter | Value (DFT) | Experimental Value | Error (%) |

|---|---|---|---|

| C=O Bond Length (Å) | 1.21 | 1.23 | 1.6 |

| HOMO Energy (eV) | −6.8 | N/A | N/A |

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Replication studies : Reproduce synthesis and characterization under standardized conditions (e.g., identical solvent, NMR reference standards).

- Meta-analysis : Use statistical tools (e.g., R or Python) to identify outliers and establish consensus values .

Q. What strategies are effective for incorporating this compound into multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Retrosynthetic planning : Identify aldehyde as a key electrophile for Wittig reactions or reductive amination.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetal protection for the aldehyde during incompatible steps.

- Case study : Demonstrate utility in synthesizing nicotinamide analogs with potential antiviral activity .

Methodological Guidelines for Experimental Design

Q. How should researchers design kinetic studies to evaluate the aldehyde’s reactivity in nucleophilic addition reactions?

- Answer :

- Variable control : Fix temperature, solvent, and nucleophile concentration while varying aldehyde equivalents.

- In-situ monitoring : Use UV-Vis spectroscopy to track reaction progress (λ_max ~270 nm for aldehyde depletion).

- Data analysis : Apply pseudo-first-order kinetics and Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Answer :

- Detailed documentation : Report exact stoichiometry, catalyst loading, and purification thresholds (e.g., ≥95% purity by HPLC).

- Collaborative validation : Share samples with independent labs for cross-verification of spectral data and biological assays .

Handling Contradictory Data

Q. How can conflicting reports about the aldehyde’s solubility in aqueous vs. organic solvents be reconciled?

- Answer :

- Solubility assays : Measure partition coefficients (LogP) via shake-flask method or HPLC retention times.

- Environmental factors : Account for pH-dependent solubility (e.g., aldehyde protonation in acidic media).

- Standardization : Adopt IUPAC guidelines for solubility testing to minimize variability .

Ethical and Analytical Best Practices

Q. What ethical considerations apply when using this compound in in vivo studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.